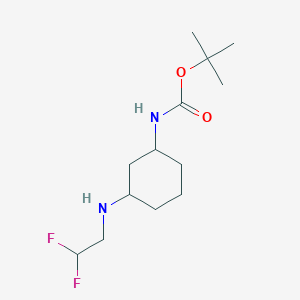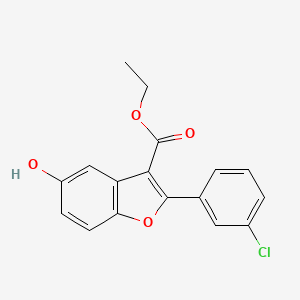
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a difluoropropyl group and an ethynyl group
準備方法
The synthesis of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.
化学反応の分析
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles replace one or both fluorine atoms.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and performance materials.
作用機序
The mechanism of action of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can facilitate binding to target sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(2,2-Difluoropropyl)-4-methylbenzene: Contains a benzene ring with a difluoropropyl group, differing in aromaticity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, difluoropropyl group, and ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C9H13F2NO |
|---|---|
分子量 |
189.20 g/mol |
IUPAC名 |
1-(2,2-difluoropropyl)-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H13F2NO/c1-3-9(13)4-5-12(7-9)6-8(2,10)11/h1,13H,4-7H2,2H3 |
InChIキー |
FFLYMNZUPXCBOV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCC(C1)(C#C)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)

![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)


![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)



![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
